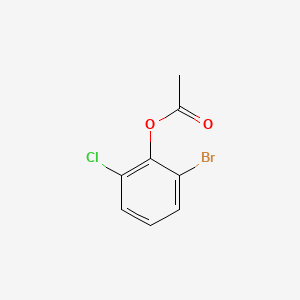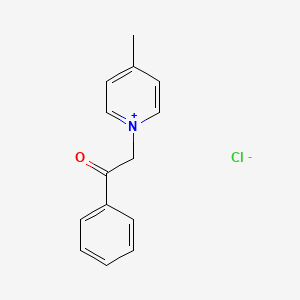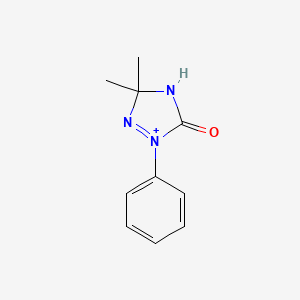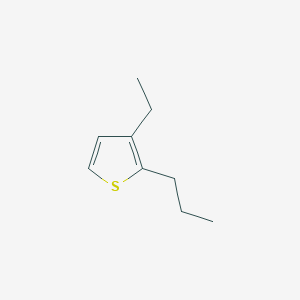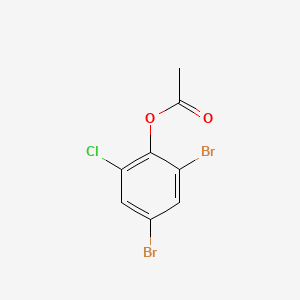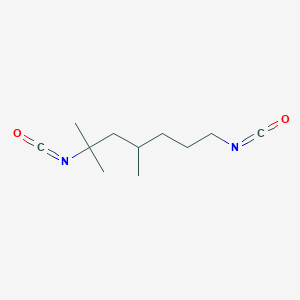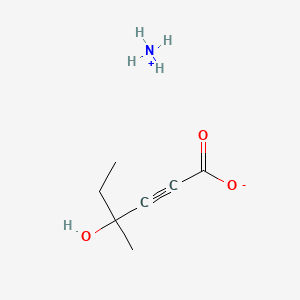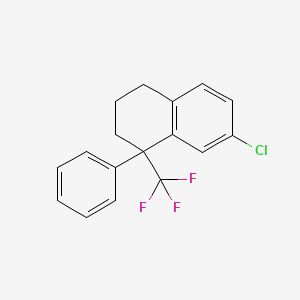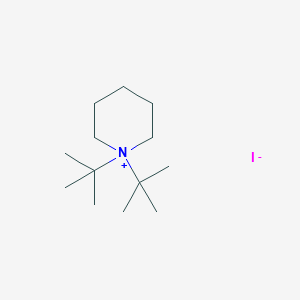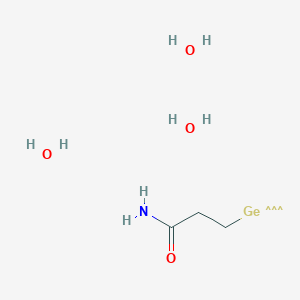![molecular formula C14H13FO3 B14322323 [2-(4-Fluorophenoxy)-4-methoxyphenyl]methanol CAS No. 106203-27-4](/img/structure/B14322323.png)
[2-(4-Fluorophenoxy)-4-methoxyphenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(4-Fluorophenoxy)-4-methoxyphenyl]methanol is an organic compound with the molecular formula C14H13FO3 It is a fluorinated aromatic alcohol, characterized by the presence of both fluorine and methoxy groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Fluorophenoxy)-4-methoxyphenyl]methanol typically involves the reaction of 4-fluorophenol with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The purification steps are also scaled up, often involving automated chromatography systems and crystallization units to handle large quantities of the compound .
Análisis De Reacciones Químicas
Types of Reactions
[2-(4-Fluorophenoxy)-4-methoxyphenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or ether.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxyphenol or 4-methoxyanisole.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[2-(4-Fluorophenoxy)-4-methoxyphenyl]methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [2-(4-Fluorophenoxy)-4-methoxyphenyl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- [4-(4-Fluorophenoxy)phenyl]methanol
- [4-(4-Methoxyphenoxy)phenyl]methanol
- [4-(4-Nitrophenoxy)phenyl]methanol
- [4-(4-Bromophenoxy)phenyl]methanol
- [4-(4-Chlorophenoxy)phenyl]methanol
Uniqueness
[2-(4-Fluorophenoxy)-4-methoxyphenyl]methanol is unique due to the presence of both fluorine and methoxy groups, which impart distinct chemical and physical properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the methoxy group increases its solubility in organic solvents. These features make it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
106203-27-4 |
|---|---|
Fórmula molecular |
C14H13FO3 |
Peso molecular |
248.25 g/mol |
Nombre IUPAC |
[2-(4-fluorophenoxy)-4-methoxyphenyl]methanol |
InChI |
InChI=1S/C14H13FO3/c1-17-13-5-2-10(9-16)14(8-13)18-12-6-3-11(15)4-7-12/h2-8,16H,9H2,1H3 |
Clave InChI |
JQLKTGYVXDLFLT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)CO)OC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



